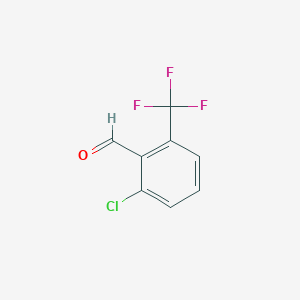

2-Chloro-6-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound 2-Chloro-6-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAHRYXMBYDJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590640 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60611-22-5 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)benzaldehyde CAS number

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate in the fields of pharmaceutical and agrochemical synthesis. Its unique molecular architecture, characterized by ortho-substitutions of a chloro group and a highly electronegative trifluoromethyl group, confers significant reactivity and makes it a valuable building block for complex molecular design. This document delves into its physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and applications, with a particular focus on its utility in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. The CAS Number for this compound is 60611-22-5 .[1][2][3][4]

Introduction to 2-Chloro-6-(trifluoromethyl)benzaldehyde

2-Chloro-6-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile synthetic intermediate.[1] Its structure is defined by a benzaldehyde core with a chlorine atom and a trifluoromethyl (-CF3) group at the 2- and 6-positions, respectively.

The strategic placement of these two powerful electron-withdrawing groups dramatically influences the compound's chemical behavior. The inductive effects of the chlorine and, most notably, the trifluoromethyl group render the carbonyl carbon exceptionally electrophilic. This enhanced electrophilicity makes the aldehyde highly susceptible to nucleophilic attack, a desirable characteristic for a building block in multi-step organic synthesis.[5] In medicinal chemistry, the trifluoromethyl group is a highly valued substituent known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7] Consequently, this aldehyde serves as a crucial precursor for introducing the 2-chloro-6-(trifluoromethyl)phenyl moiety into biologically active molecules.[8]

Physicochemical and Spectroscopic Properties

The compound is typically a clear, colorless to pale yellow liquid under standard conditions.[1][2] Proper storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended to maintain its purity and stability.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 60611-22-5 | [1][2][3] |

| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |

| Molecular Weight | 208.57 g/mol | [2][3][4] |

| Appearance | Clear, almost colorless liquid | [2] |

| Boiling Point | 213.3 ± 40.0 °C (Predicted) | [2] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)benzaldehyde | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of 2-Chloro-6-(trifluoromethyl)benzaldehyde. While specific shifts can vary with the solvent and instrument used, representative data is key for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aldehydic proton (-CHO) at a downfield chemical shift. The aromatic protons will appear as multiplets, with their specific shifts and coupling patterns influenced by the chlorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon spectrum will feature a distinct signal for the carbonyl carbon. The aromatic carbons will also be visible, with the carbons directly bonded to the electron-withdrawing substituents showing characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.[9][10]

Synthesis and Mechanistic Insights

The industrial synthesis of substituted benzaldehydes often involves the controlled oxidation of the corresponding toluenes. A similar strategy, analogous to the synthesis of 2-chloro-6-fluorobenzaldehyde, is a robust method for preparing the title compound.[11][12] The process involves a two-step sequence: radical-initiated side-chain chlorination followed by hydrolysis.

Diagram 1: General Synthesis Workflow

Caption: General reaction pathway for the synthesis of the target compound.

Experimental Protocol: Synthesis via Toluene Oxidation

This protocol is a representative example based on established industrial methods for analogous compounds.[12][13]

-

Chlorination: Charge a suitable reaction vessel equipped with a reflux condenser, thermometer, and gas inlet with 2-chloro-6-(trifluoromethyl)toluene. Heat the mixture to 150-180°C under irradiation from a metal halide lamp.

-

Initiation: Bubble chlorine gas through the hot mixture. The reaction is initiated by light, promoting the formation of a mixture of side-chain chlorinated species.

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the desired ratio of di- and tri-chlorinated intermediates is achieved.

-

Hydrolysis: To the crude chlorinated mixture, add a catalyst such as an iron-based solid superacid. Maintain the temperature at 150-180°C.

-

Water Addition: Slowly add water dropwise to the reaction mixture over several hours. The chlorinated intermediates are hydrolyzed to the aldehyde. Continue stirring until GC analysis confirms the complete conversion.

-

Work-up: Cool the reaction mixture and neutralize it with an aqueous alkali solution (e.g., sodium carbonate).

-

Extraction & Purification: Separate the organic layer. The crude 2-chloro-6-(trifluoromethyl)benzaldehyde is then purified by vacuum distillation to yield the final product.

Chemical Reactivity and Synthetic Utility

The primary driver of this compound's reactivity is the pronounced electrophilicity of its carbonyl carbon. Both the ortho-chloro and ortho-trifluoromethyl groups exert strong electron-withdrawing inductive effects, which polarize the C=O bond and increase the partial positive charge on the carbon atom.

Diagram 2: Influence of Substituents on Reactivity

Caption: Electron-withdrawing groups enhance carbonyl electrophilicity.

This heightened reactivity makes it an excellent substrate for a variety of crucial synthetic transformations, including:

-

Condensation Reactions: It readily participates in Knoevenagel and Wittig-type reactions to form carbon-carbon double bonds.

-

Reductive Amination: It can be converted to corresponding amines, which are common functional groups in pharmaceutical agents.

-

Grignard and Organolithium Additions: It reacts efficiently with organometallic reagents to form secondary alcohols.

-

Heterocycle Formation: It is a key starting material for building complex heterocyclic scaffolds, which are prevalent in modern drug discovery.

Applications in Drug Discovery and Development

The 2-chloro-6-(trifluoromethyl)phenyl motif is present in several developmental and investigational drug candidates. The aldehyde is a critical starting material for introducing this specific chemical entity. The trifluoromethyl group, in particular, is known to enhance drug properties by increasing metabolic stability (due to the strength of the C-F bond) and improving membrane permeability.[6]

Use Case: Synthesis of Bioactive Scaffolds

While direct synthesis of a marketed drug from this specific aldehyde is not prominently documented in the provided results, its close analogues are used in major pharmaceuticals like flucloxacillin.[14][15] Furthermore, related structures are integral to the discovery of potent enzyme inhibitors, such as those for microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for treating inflammation and pain.[16]

Representative Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the condensation of 2-Chloro-6-(trifluoromethyl)benzaldehyde with an active methylene compound, a common step in constructing more complex molecular frameworks.[14]

-

Setup: In a round-bottom flask, dissolve 1 equivalent of 2-Chloro-6-(trifluoromethyl)benzaldehyde and 1 equivalent of an active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The high reactivity of the aldehyde typically leads to high yields and relatively short reaction times.[5]

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure condensation product.

Safety, Handling, and Storage

As a reactive chemical intermediate, 2-Chloro-6-(trifluoromethyl)benzaldehyde must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[2][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[2]

-

In Case of Exposure: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[17]

-

Conclusion

2-Chloro-6-(trifluoromethyl)benzaldehyde (CAS: 60611-22-5) is a high-value synthetic intermediate whose utility is derived from its unique electronic properties. The combined influence of its chloro and trifluoromethyl substituents creates a highly reactive aldehyde, making it an ideal building block for constructing complex organic molecules. Its importance in the synthesis of pharmaceutical and agrochemical compounds, coupled with the beneficial effects of the trifluoromethyl group in drug design, ensures its continued relevance for researchers and scientists in chemical development. Proper understanding of its properties, reactivity, and safety protocols is essential for its effective and safe application.

References

-

PubChem. 2-Chloro-6-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 17750679. Available from: [Link]

-

Patsnap. Method for preparing 2-chloro-6-fluorobenzaldehyde - CN102617312A. Available from: [Link]

-

PubChemLite. 2-chloro-6-(trifluoromethyl)benzaldehyde (C8H4ClF3O). Available from: [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available from: [Link]

- Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

SpectraBase. 2-Chloro-6-fluoro-benzaldehyde - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][19]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Available from: [Link]

-

ACS Publications. Organic Letters Ahead of Print. Available from: [Link]

-

PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

Sources

- 1. CAS 60611-22-5: 2-Chloro-6-(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 2. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5 [amp.chemicalbook.com]

- 3. 2-Chloro-6-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 17750679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 60611-22-5 | 2815-7-01 | MDL MFCD06660231 | 2-Chloro-6-(trifluoromethyl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE(60611-22-5) 1H NMR spectrum [chemicalbook.com]

- 10. PubChemLite - 2-chloro-6-(trifluoromethyl)benzaldehyde (C8H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 11. benchchem.com [benchchem.com]

- 12. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 16. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. 60611-22-5|2-Chloro-6-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-6-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Drawing upon available data and established scientific principles, this document aims to equip researchers with the critical information necessary for its effective handling, characterization, and utilization in synthetic workflows.

Core Molecular Attributes and Physicochemical Properties

2-Chloro-6-(trifluoromethyl)benzaldehyde, with the CAS Number 60611-22-5, is an aromatic aldehyde substituted with both a chloro and a trifluoromethyl group ortho to the formyl moiety.[1] This substitution pattern imparts significant electronic effects that influence its reactivity and physical properties. The trifluoromethyl group acts as a strong electron-withdrawing group, while the chloro group also contributes to the electrophilic nature of the aromatic ring.[2]

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O | [3] |

| Molecular Weight | 208.57 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Predicted Boiling Point | 213.3 ± 40.0 °C | [4] |

| Predicted Density | 1.423 ± 0.06 g/cm³ | [4] |

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-Chloro-6-(trifluoromethyl)benzaldehyde are expected to be well-resolved, providing clear insights into its molecular structure.

The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

Caption: Predicted ¹H NMR Spectral Features

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will appear between 120 and 140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-6-(trifluoromethyl)benzaldehyde will be characterized by strong absorption bands corresponding to the carbonyl and trifluoromethyl groups.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O (carbonyl) stretch |

| ~1300-1100 | C-F (trifluoromethyl) stretches |

| ~3050-3100 | Aromatic C-H stretch |

| ~1600, ~1470 | Aromatic C=C stretches |

| ~800-900 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of 2-Chloro-6-(trifluoromethyl)benzaldehyde is expected to show a prominent molecular ion peak ([M]⁺) at m/z 208, with an M+2 peak characteristic of a chlorine-containing compound. The fragmentation pattern will likely involve the loss of the formyl group (-CHO), the chlorine atom, and the trifluoromethyl group.

Caption: Predicted Mass Spectrometry Fragmentation

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient method for the synthesis of 2-Chloro-6-(trifluoromethyl)benzaldehyde is the oxidation of the corresponding toluene derivative, 2-chloro-6-(trifluoromethyl)toluene. This transformation can be achieved using various oxidizing agents, such as manganese dioxide in sulfuric acid.[5] A similar, well-documented procedure for the synthesis of 2-chloro-6-fluorobenzaldehyde involves the radical chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis, which can be adapted for the trifluoromethyl analog.[6][7]

Caption: Proposed Synthesis Workflow

Sources

- 1. 2-Chloro-6-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 17750679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzaldehyde for Advanced Synthesis

Introduction

2-Chloro-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic substitution pattern—featuring an electrophilic aldehyde, a sterically hindering and electron-withdrawing chloro group, and a lipophilic, strongly electron-withdrawing trifluoromethyl group—imparts unique reactivity and makes it an indispensable intermediate in the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[3]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 2-Chloro-6-(trifluoromethyl)benzaldehyde, focusing on its core physicochemical properties, robust analytical characterization methods, common synthetic applications, and essential safety protocols. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Core Compound Profile & Physicochemical Properties

Accurate knowledge of a compound's properties is the foundation of successful experimental design. The molecular weight, determined by its atomic composition, is a fundamental parameter for all stoichiometric calculations in synthesis and analysis.

The molecular formula of 2-Chloro-6-(trifluoromethyl)benzaldehyde is C₈H₄ClF₃O.[4] Based on this, its calculated molecular weight is approximately 208.56 g/mol .[4][5] This value is the cornerstone for converting mass to moles, essential for reaction stoichiometry, solution preparation, and quantitative analysis.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 208.56 g/mol | [4][5] |

| Molecular Formula | C₈H₄ClF₃O | [4][5] |

| CAS Number | 60611-22-5 | [4][6] |

| Appearance | Clear, almost colorless to pale yellow liquid | [1][7] |

| Boiling Point | 213.3 ± 40.0 °C (Predicted) | [7] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [7] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [7] |

Analytical Characterization & Quality Control

Rigorous analytical verification is paramount to ensure the identity, purity, and stability of starting materials, which directly impacts reaction yield, impurity profiles, and the ultimate success of a synthetic campaign. For 2-Chloro-6-(trifluoromethyl)benzaldehyde, a multi-modal approach combining spectroscopic and chromatographic techniques is standard practice.

Identity Confirmation

-

Mass Spectrometry (MS): Provides direct confirmation of the molecular weight. In its mass spectrum, the compound will exhibit a molecular ion peak corresponding to its exact mass (~207.99 Da), along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. Spectral data can be found on chemical databases like ChemicalBook.[8]

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, most notably a strong absorption band for the aldehyde carbonyl (C=O) stretch.

Purity Assessment: A Comparative Workflow

The purity of 2-Chloro-6-(trifluoromethyl)benzaldehyde is most commonly assessed using high-resolution chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[9] These methods are adept at separating the main component from starting materials, by-products, and degradation products.[10]

Caption: High-level workflow for HPLC-based purity assessment.

Experimental Protocol: HPLC Purity Determination

This protocol provides a standardized method for determining the purity of 2-Chloro-6-(trifluoromethyl)benzaldehyde.[9][11]

-

Instrumentation: Utilize an HPLC system equipped with a UV or Diode Array Detector (DAD).[9]

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.[9]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared sample onto the column.

-

Data Processing: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area and multiplying by 100. A purity level of >98% is typically required for use in sensitive synthetic applications.

Applications in Synthesis

The unique electronic and steric properties of 2-Chloro-6-(trifluoromethyl)benzaldehyde make it a valuable precursor for a wide range of complex molecules, particularly heterocyclic compounds used in pharmaceuticals.[12][13] The aldehyde group serves as a versatile handle for reactions such as condensations, reductive aminations, and Wittig reactions, while the halogenated phenyl ring can participate in cross-coupling reactions.

A key application is in the synthesis of penicillinase-resistant antibiotics like Flucloxacillin.[14] In this context, the benzaldehyde is a foundational piece for constructing the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole side chain, which is ultimately coupled to the 6-aminopenicillanic acid (6-APA) core.[14] While the linked example uses the fluoro-analogue, the synthetic logic is directly applicable.

Caption: Role as a building block in pharmaceutical synthesis.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 2-Chloro-6-(trifluoromethyl)benzaldehyde is crucial for laboratory safety. It is classified as an irritant that can cause skin and serious eye irritation, and may also cause respiratory irritation.[15][16]

Mandatory Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[15][16]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[17]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[15] If inhalation risk is high, a NIOSH-approved respirator may be necessary.

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[18] Ensure an eyewash station and safety shower are readily accessible.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][18] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[16][18] Avoid generating dust or vapors.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[15][17]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15][17]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[16]

-

Conclusion

2-Chloro-6-(trifluoromethyl)benzaldehyde is a high-value synthetic intermediate whose utility is rooted in its distinct molecular architecture. A precise understanding of its fundamental properties, beginning with its molecular weight of 208.56 g/mol , is essential for its effective use. By employing robust analytical methods for quality control, leveraging its reactivity in targeted synthetic applications, and adhering to strict safety protocols, researchers can confidently and safely utilize this compound to advance projects in drug discovery and materials science.

References

-

PubChem. 2-Chloro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

-

SynQuest Laboratories. CAS 60611-22-5 | 2-Chloro-6-(trifluoromethyl)benzaldehyde.

-

ChemicalBook. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5.

-

Sigma-Aldrich. 2-Chloro-6-(trifluoromethyl)benzaldehyde.

-

CymitQuimica. CAS 60611-22-5: 2-Chloro-6-(trifluoromethyl)benzaldehyde.

-

ChemicalBook. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE Property.

-

BenchChem. A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde.

-

BenchChem. A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzaldehyde.

-

Kasturi Aromatics. Material Safety Data Sheet - Benzaldehyde.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)benzaldehyde.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2-Chloro-6-fluorobenzoyl chloride.

-

BenchChem. Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde.

-

Sigma-Aldrich. 2-Chloro-6-fluorobenzaldehyde 95%.

-

BenchChem. Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde.

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde.

-

Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

-

Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

-

Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

ChemicalBook. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE(60611-22-5) 1H NMR spectrum.

Sources

- 1. CAS 60611-22-5: 2-Chloro-6-(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 60611-22-5 | 2815-7-01 | MDL MFCD06660231 | 2-Chloro-6-(trifluoromethyl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 5. 2-Chloro-6-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 17750679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5 [chemicalbook.com]

- 7. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5 [amp.chemicalbook.com]

- 8. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE(60611-22-5) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. kasturiaromatics.com [kasturiaromatics.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)benzaldehyde, a key building block in modern synthetic chemistry. The document delves into its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the compound's reactivity, underpinned by the electronic effects of its substituents, and its applications in the pharmaceutical and agrochemical industries. Spectroscopic characterization data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, are presented to aid in its identification and quality control. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

2-Chloro-6-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique electronic properties conferred by the presence of a chlorine atom and a trifluoromethyl group at the ortho positions relative to the formyl group. These electron-withdrawing substituents activate the benzene ring and influence the reactivity of the aldehyde functionality, making it a valuable precursor for a range of chemical transformations. This guide offers a detailed exploration of this compound, from its fundamental properties to its practical applications in the synthesis of high-value chemicals.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of 2-Chloro-6-(trifluoromethyl)benzaldehyde are foundational to its chemical behavior and handling.

Chemical Structure and Formula

-

IUPAC Name: 2-Chloro-6-(trifluoromethyl)benzaldehyde[2]

-

Molecular Formula: C₈H₄ClF₃O[2]

-

CAS Number: 60611-22-5[2]

-

Molecular Weight: 208.57 g/mol [3]

-

SMILES: O=Cc1c(Cl)cccc1C(F)(F)F[4]

The molecule consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom, and a trifluoromethyl group (-CF₃). The ortho-substitution pattern creates steric hindrance around the aldehyde, which can influence its reactivity in certain reactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Chloro-6-(trifluoromethyl)benzaldehyde.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 213.3 ± 40.0 °C (Predicted) | |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |

Synthesis of 2-Chloro-6-(trifluoromethyl)benzaldehyde

A robust and scalable synthesis of 2-Chloro-6-(trifluoromethyl)benzaldehyde is crucial for its application in industrial and research settings. A common and effective method involves the side-chain chlorination of 2-chloro-6-(trifluoromethyl)toluene, followed by hydrolysis of the resulting dichloro intermediate.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process, starting from the readily available 2-chloro-6-(trifluoromethyl)toluene.

Detailed Experimental Protocol

Step 1: Free-Radical Chlorination of 2-Chloro-6-(trifluoromethyl)toluene

This step involves the selective chlorination of the methyl group of the starting material to form the corresponding benzylidene dichloride.

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. The outlet of the condenser is connected to a gas trap to neutralize excess chlorine gas.

-

Reaction Initiation: The flask is charged with 2-chloro-6-(trifluoromethyl)toluene. The reaction mixture is heated to a temperature of 150-180 °C under irradiation with a UV lamp to initiate the free-radical reaction.

-

Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of the mono-, di-, and tri-chlorinated intermediates. The reaction is typically continued until the concentration of the desired dichlorinated intermediate is maximized.

Step 2: Hydrolysis of 2-Chloro-6-(trifluoromethyl)benzylidene dichloride

The crude benzylidene dichloride from the previous step is hydrolyzed to the final aldehyde product.

-

Reaction Setup: The crude product from the chlorination step is transferred to a suitable reaction vessel equipped with a stirrer, a condenser, and a dropping funnel.

-

Hydrolysis: Water is added dropwise to the heated (100-150 °C) and stirred dichlorinated intermediate. The use of a phase-transfer catalyst can facilitate this reaction.

-

Reaction Completion: The reaction is monitored by GC until the complete conversion of the benzylidene dichloride to the benzaldehyde is observed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The organic layer is separated, washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any acidic byproducts, and then with brine. The crude product is then purified by vacuum distillation to yield pure 2-Chloro-6-(trifluoromethyl)benzaldehyde.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2-Chloro-6-(trifluoromethyl)benzaldehyde is dominated by the electrophilic nature of the aldehyde carbonyl group and the electronic effects of the ortho-substituents.

Knoevenagel Condensation

The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated products. These products are valuable intermediates in the synthesis of various pharmaceuticals.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. Reaction with a phosphorus ylide allows for the stereoselective formation of a carbon-carbon double bond.

Applications in Drug Discovery and Agrochemicals

2-Chloro-6-(trifluoromethyl)benzaldehyde serves as a key starting material in the synthesis of a variety of biologically active molecules.

-

Pharmaceuticals: It is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability and bioavailability.

-

Agrochemicals: This aldehyde is utilized in the preparation of novel pesticides and herbicides. The presence of both chlorine and a trifluoromethyl group can contribute to the enhanced efficacy of the final active ingredient.

Spectroscopic Characterization

The following data is predicted based on the structure of 2-Chloro-6-(trifluoromethyl)benzaldehyde and analysis of similar compounds.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H, CHO), 7.8-7.6 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 188 (C=O), 135 (q, J ≈ 35 Hz, C-CF₃), 134 (C-Cl), 132 (Ar-CH), 130 (Ar-CH), 128 (Ar-CH), 125 (C-CHO), 123 (q, J ≈ 275 Hz, CF₃) |

| IR (Infrared) (cm⁻¹) | ~3080 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1710 (C=O stretch), ~1600, ~1470 (Ar C=C stretch), ~1320 (C-F stretch), ~800 (C-Cl stretch) |

| MS (Mass Spec.) (EI) | m/z (%): 208/210 (M⁺, Cl isotope pattern), 207/209 (M-H)⁺, 179/181 (M-CHO)⁺, 144 (M-CHO-Cl)⁺ |

Safety and Handling

2-Chloro-6-(trifluoromethyl)benzaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.

Conclusion

2-Chloro-6-(trifluoromethyl)benzaldehyde is a valuable and versatile building block in organic synthesis. Its unique structural features and reactivity make it an important intermediate for the preparation of a wide range of functional molecules with applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its effective use in research and development.

References

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][2]

- This reference is not available.

- This reference is not available.

-

Applichem. (n.d.). 2-Chloro-6-(trifluoromethyl)benzaldehyde. Retrieved from [Link][3]

-

PubChemLite. (n.d.). 2-chloro-6-(trifluoromethyl)benzaldehyde (C8H4ClF3O). Retrieved from [Link][4]

- This reference is not available.

- This reference is not available.

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link][5]

Sources

- 1. CAS 60611-22-5: 2-Chloro-6-(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 2. 2-Chloro-6-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 17750679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. PubChemLite - 2-chloro-6-(trifluoromethyl)benzaldehyde (C8H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

Synthesis of 2-Chloro-6-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(trifluoromethyl)benzaldehyde is a pivotal chemical intermediate, distinguished by its halogen and trifluoromethyl-substituted aromatic structure. This guide offers a comprehensive analysis of its synthesis, tailored for professionals in the pharmaceutical and agrochemical industries. We delve into the principal synthetic methodologies, including the oxidation of 2-chloro-6-(trifluoromethyl)benzyl alcohol and the regioselective ortho-lithiation of 1-chloro-3-(trifluoromethyl)benzene. Each route is critically evaluated based on mechanism, yield, scalability, and safety considerations. This document provides detailed, field-proven experimental protocols, troubleshooting strategies, and quantitative data to empower researchers in optimizing the production of this high-value compound.

Introduction: A Molecule of Strategic Importance

2-Chloro-6-(trifluoromethyl)benzaldehyde (CAS No: 60611-22-5) is a substituted aromatic aldehyde with the molecular formula C₈H₄ClF₃O.[1][2] Its strategic value in medicinal and materials chemistry stems from the unique combination of its substituents. The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3][4] Its incorporation can significantly improve a drug candidate's pharmacokinetic profile.[3] Concurrently, the ortho-chloro and aldehyde functionalities provide versatile handles for a wide array of chemical transformations, making this compound a crucial building block for complex molecular architectures.

Its applications are prominent in the development of pharmaceuticals, including anti-inflammatory and anti-cancer agents, and in the formulation of advanced agrochemicals where the trifluoromethyl group contributes to the efficacy of pesticides and herbicides.[5][6]

Table 1: Physicochemical Properties of 2-Chloro-6-(trifluoromethyl)benzaldehyde

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O |

| Molecular Weight | 208.56 g/mol [1] |

| CAS Number | 60611-22-5[1] |

| Appearance | White to yellow crystalline solid[7] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)benzaldehyde[1] |

Comparative Analysis of Primary Synthetic Routes

The synthesis of 2-chloro-6-(trifluoromethyl)benzaldehyde can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired scale, purity requirements, and process safety. Here, we compare the two most scientifically robust and practical methods.

Caption: High-level overview of the primary synthetic routes.

Route 1: Ortho-lithiation of 1-Chloro-3-(trifluoromethyl)benzene

This method leverages the principles of directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic rings.[8] The chlorine atom and, to a lesser extent, the trifluoromethyl group direct the deprotonation to the C2 position.

-

Reaction Scheme: (Self-generated image for illustrative purposes)

-

1-Chloro-3-(trifluoromethyl)benzene + LDA/n-BuLi → Intermediate Aryllithium Species

-

Intermediate Aryllithium Species + DMF → 2-Chloro-6-(trifluoromethyl)benzaldehyde

-

-

Mechanism & Causality: The process begins with the deprotonation of 1-chloro-3-(trifluoromethyl)benzene at the position ortho to the chlorine atom. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is typically used at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions.[9] The choice of base is critical; while n-BuLi can be used, LDA often provides better regioselectivity and avoids potential lithium-halogen exchange.[8] The resulting aryllithium intermediate is a potent nucleophile. The reaction is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), which reliably introduces the aldehyde group upon acidic work-up.[8][10]

-

Advantages:

-

High regioselectivity due to the directing effect of the chloro group.

-

Readily available starting materials.

-

-

Disadvantages:

-

Requires cryogenic temperatures (-78 °C), which can be challenging for large-scale industrial production.

-

Organolithium reagents are highly pyrophoric and moisture-sensitive, demanding stringent anhydrous conditions and careful handling.

-

The reaction can be sensitive to aggregation states of the lithium amide, which may affect reproducibility.[9]

-

Route 2: Oxidation of 2-Chloro-6-(trifluoromethyl)benzyl Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental and often high-yielding transformation in organic synthesis. This route is generally preferred for its milder conditions and operational simplicity.

-

Reaction Scheme: (Self-generated image for illustrative purposes) 2-Chloro-6-(trifluoromethyl)benzyl Alcohol + [Oxidant] → 2-Chloro-6-(trifluoromethyl)benzaldehyde

-

Mechanism & Causality: This pathway involves the direct oxidation of the benzylic alcohol. The key is selecting an oxidant that is potent enough to convert the alcohol but mild enough to prevent over-oxidation to the corresponding carboxylic acid.[11] Common choices include pyridinium chlorochromate (PCC), Swern oxidation (using oxalyl chloride/DMSO), or catalytic systems like TEMPO with a co-oxidant. The TEMPO-catalyzed oxidation is particularly attractive for industrial applications due to its use of a catalytic amount of the reagent and a stoichiometric, inexpensive co-oxidant like sodium hypochlorite. The mechanism generally involves the formation of an intermediate that facilitates the removal of two hydrogen atoms (one from the hydroxyl group and one from the carbinol carbon).[12]

-

Advantages:

-

Often proceeds under mild conditions with high yields.

-

Avoids the use of pyrophoric organometallic reagents.

-

Over-oxidation can be well-controlled with modern reagents.

-

-

Disadvantages:

-

The starting material, 2-chloro-6-(trifluoromethyl)benzyl alcohol, may not be as commercially available as 1-chloro-3-(trifluoromethyl)benzene and might need to be synthesized separately.

-

Some classic oxidants (e.g., chromium-based reagents like PCC) are toxic and generate hazardous waste, making them less environmentally friendly.

-

Table 2: Quantitative Comparison of Synthesis Routes

| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) | Purity (%) | Key Considerations |

| Ortho-lithiation | 1-Chloro-3-(trifluoromethyl)benzene | LDA or n-BuLi, DMF | -78 | 70-85 | >98 | Requires cryogenic conditions; pyrophoric reagents.[8][9] |

| Oxidation | 2-Chloro-6-(trifluoromethyl)benzyl Alcohol | PCC, TEMPO/NaOCl | 0 to 25 | 85-95 | >99 | Dependent on starting material availability; potential for over-oxidation.[11] |

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on specific laboratory conditions and scale.

Protocol: Oxidation via TEMPO Catalysis

This protocol is favored for its efficiency and reduced environmental impact compared to stoichiometric heavy metal oxidants.

Materials:

-

2-Chloro-6-(trifluoromethyl)benzyl alcohol (1 equiv.)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01-0.05 equiv.)

-

Potassium bromide (KBr) (0.1 equiv.)

-

Aqueous sodium hypochlorite (NaOCl, bleach) solution (1.1-1.5 equiv.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-chloro-6-(trifluoromethyl)benzyl alcohol and TEMPO in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add the aqueous solution of KBr.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the NaOCl solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate mixture) or vacuum distillation to yield the pure aldehyde.[13]

Protocol: Purification by Bisulfite Adduct Formation

This is a highly effective classical method for purifying aldehydes from non-carbonyl impurities.[13]

Procedure:

-

Dissolve the crude 2-chloro-6-(trifluoromethyl)benzaldehyde in a suitable organic solvent (e.g., diethyl ether).

-

Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble adduct and move to the aqueous phase.

-

Separate the aqueous layer containing the adduct and wash it with fresh diethyl ether to remove any remaining organic impurities.

-

Regenerate the aldehyde by adding a strong base (e.g., 10% NaOH solution) or a strong acid (e.g., concentrated HCl) to the aqueous solution until the adduct is fully decomposed.[13] The pure aldehyde will precipitate or form an immiscible layer.

-

Extract the regenerated aldehyde with fresh organic solvent (e.g., diethyl ether or DCM), dry the organic layer over anhydrous MgSO₄, and remove the solvent under reduced pressure.

Safety, Handling, and Hazard Management

The synthesis of 2-chloro-6-(trifluoromethyl)benzaldehyde involves hazardous materials and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN 166, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.[15]

-

Chemical Hazards:

-

Organolithium Reagents (e.g., n-BuLi): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere (e.g., argon or nitrogen).[16]

-

Chlorinated Solvents (e.g., DCM): Are suspected carcinogens and should be handled with care.

-

Oxidizing Agents: Can react exothermically. NaOCl is corrosive.

-

Product: 2-Chloro-6-(trifluoromethyl)benzaldehyde is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust or vapors and contact with skin and eyes.[14]

-

-

Emergency Procedures:

Caption: Simplified mechanism of TEMPO-catalyzed alcohol oxidation.

Conclusion

The synthesis of 2-chloro-6-(trifluoromethyl)benzaldehyde is a critical process for the pharmaceutical and agrochemical sectors. While ortho-lithiation provides a direct route from a simple benzene derivative, the oxidation of the corresponding benzyl alcohol generally offers a safer, milder, and often higher-yielding alternative, particularly when employing modern catalytic systems like TEMPO. The choice of synthetic strategy must be carefully weighed, considering factors of scale, safety infrastructure, and economic viability. With robust protocols and a deep understanding of the underlying chemical principles, researchers can efficiently and safely produce this valuable intermediate for downstream applications.

References

-

Collum, D. B., et al. (2006). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-(trifluoromethyl)benzaldehyde (C8H4ClF3O). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-6-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Lee, S. (2022). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. UNIST Repository. Retrieved from [Link]

-

ScienceDirect. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol using NHPI/Fenton system. Retrieved from [Link]

- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[17][18]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

-

ResearchGate. (2025). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. Retrieved from [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (2025). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. Retrieved from [Link]

-

Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 17750679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-6-(trifluoromethyl)benzaldehyde (C8H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloro-6-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

2-Chloro-6-(trifluoromethyl)benzaldehyde safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethyl)benzaldehyde

As a Senior Application Scientist, the introduction of novel reagents into complex synthetic workflows is a routine yet critical task. Among these, halogenated benzaldehydes serve as versatile intermediates in the development of pharmaceuticals and agrochemicals.[1][2] 2-Chloro-6-(trifluoromethyl)benzaldehyde, in particular, presents a unique reactivity profile due to the strong electron-withdrawing effects of its chloro and trifluoromethyl substituents.[1][2] This enhanced reactivity, however, necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide moves beyond a simple recitation of standard procedures. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the hazards associated with 2-Chloro-6-(trifluoromethyl)benzaldehyde and to detail the self-validating systems required for its safe handling, storage, and disposal.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a complete understanding of the compound's identity and physical characteristics. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.

2-Chloro-6-(trifluoromethyl)benzaldehyde is an aromatic aldehyde.[1] The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical behavior and potential hazards.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)benzaldehyde | [3] |

| CAS Number | 60611-22-5 | [3][4] |

| Molecular Formula | C₈H₄ClF₃O | [1][3][4] |

| Molecular Weight | 208.57 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | ~213.3 °C (Predicted) | [6] |

| Density | ~1.423 g/cm³ (Predicted) | [6] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 2-Chloro-6-(trifluoromethyl)benzaldehyde is classified with several key hazards that demand stringent control measures.[3] Understanding these classifications is the first step in developing a robust safety protocol.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram | Source(s) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [3][7][8] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [3][5][8] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [3][7][9] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [5] |

The causality behind these hazards lies in the compound's reactivity. The electrophilic nature of the aldehyde group, enhanced by the inductive effects of the halogen substituents, can lead to reactions with biological nucleophiles in the skin, eyes, and respiratory tract, resulting in irritation and damage.

The Hierarchy of Controls: A Self-Validating Safety Framework

Effective safety management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures. This system provides a logical and self-validating approach to minimizing risk.

Caption: The Hierarchy of Hazard Controls framework.

For 2-Chloro-6-(trifluoromethyl)benzaldehyde, elimination or substitution may not be feasible as it is often a required intermediate. Therefore, our focus rests on robust Engineering Controls, Administrative Controls, and Personal Protective Equipment.

Exposure Controls and Personal Protective Equipment (PPE)

Based on the GHS classifications, a multi-layered PPE approach is mandatory. The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

Engineering Controls:

-

Fume Hood: All handling of 2-Chloro-6-(trifluoromethyl)benzaldehyde must be conducted in a certified chemical fume hood to control vapor inhalation.[10]

-

Ventilation: The laboratory must have adequate general ventilation.[7][11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][11]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against the specific hazards of the chemical.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection Type | Rationale & Standard |

| Hands | Chemical-resistant gloves (e.g., Neoprene, Nitrile). Inspect before use.[5][12] | Prevents skin irritation (H315). Use proper glove removal technique to avoid self-contamination.[5] |

| Eyes/Face | Safety goggles with side shields or a full-face shield.[11][13] | Protects against splashes causing serious eye irritation (H319). Must conform to OSHA 29 CFR 1910.133 or EN166.[7][11] |

| Body | Laboratory coat. For larger quantities or risk of splash, chemical-resistant coveralls (e.g., Tychem) are recommended.[9][12][14] | Protects skin from contact and contamination of personal clothing. |

| Respiratory | Not typically required if handled within a fume hood. For spill cleanup or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[5][15] | Prevents respiratory tract irritation (H335). Respirator use requires enrollment in a formal respiratory protection program.[15] |

Standard Operating Procedure: Laboratory Handling Workflow

A detailed, step-by-step methodology ensures that safety is integrated directly into the experimental workflow.

Caption: Standard workflow for handling 2-Chloro-6-(trifluoromethyl)benzaldehyde.

Protocol Details:

-

Preparation: Before any work begins, review the Safety Data Sheet (SDS). Ensure the chemical fume hood has been certified within the last year. Visually inspect all PPE for defects.[5]

-

PPE: Don all required PPE as specified in Table 3.

-

Handling: Conduct all manipulations inside the fume hood.[10] When transferring or weighing, do so slowly to minimize vapor generation. Keep the primary container sealed when not actively in use.[9]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][11] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[6][11]

-

Decontamination: After handling, wipe down the work surface in the fume hood. Dispose of any contaminated items (e.g., disposable gloves, weigh paper) in a designated hazardous waste container.[5]

-

Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[5][9]

Emergency Procedures: First Aid and Spill Response

Preparedness is paramount. All personnel must be trained on these procedures before handling the compound.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][16]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][11]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]

Spill Response Protocol: The response to a spill is dictated by its scale. This decision tree provides a logical path for action.

Caption: Decision tree for spill response management.

Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[11]

-

Product: Unused or waste 2-Chloro-6-(trifluoromethyl)benzaldehyde must be disposed of as hazardous waste. Do not empty into drains.[11] It should be handled by a licensed professional waste disposal service.[5]

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.[5][8] Decontaminate containers where possible, but observe all label safeguards until they are destroyed.[9]

By adhering to this comprehensive guide, researchers can confidently handle 2-Chloro-6-(trifluoromethyl)benzaldehyde, leveraging its synthetic utility while maintaining the highest standards of laboratory safety.

References

-

PubChem. 2-Chloro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Capot Chemical. (2010). Material Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzaldehyde. [Link]

-

CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

-

Environmental Health & Safety, University of Connecticut. Personal Protective Equipment. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

-

Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

Sources

- 1. CAS 60611-22-5: 2-Chloro-6-(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloro-6-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 17750679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 60611-22-5 | 2815-7-01 | MDL MFCD06660231 | 2-Chloro-6-(trifluoromethyl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 5. capotchem.com [capotchem.com]

- 6. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 13. fishersci.com [fishersci.com]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. fishersci.com [fishersci.com]

Spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(trifluoromethyl)benzaldehyde

Introduction

2-Chloro-6-(trifluoromethyl)benzaldehyde is a key aromatic intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzaldehyde core substituted with both a chloro and a trifluoromethyl group, presents a unique electronic environment that is reflected in its spectroscopic signature. The potent electron-withdrawing nature of both substituents significantly influences the compound's reactivity and its spectral properties.[1][2]

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzaldehyde (CAS No. 60611-22-5).[3][4][5][6] It is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation and analytical validation. We will delve into the causality behind the observed spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

The strategic placement of the chloro and trifluoromethyl groups ortho to the aldehyde function dictates the molecule's chemical behavior. Understanding this structure is paramount to interpreting its spectroscopic output.

-

Appearance: Typically a colorless to pale yellow liquid or solid.[1]

Caption: Molecular structure of 2-Chloro-6-(trifluoromethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-Chloro-6-(trifluoromethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum is defined by two regions: the highly deshielded aldehydic proton and the aromatic region. The powerful electron-withdrawing effects of the -Cl, -CF₃, and -CHO groups decrease the electron density of the aromatic ring, causing its protons to resonate at lower fields (higher ppm values) compared to unsubstituted benzene.[2]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-6-(trifluoromethyl)benzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[2]

-

Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation & Analysis

-

Aldehydic Proton (H-C=O): A sharp singlet is expected in the δ 9.5-10.5 ppm range. This significant downfield shift is characteristic of aldehyde protons and its singlet multiplicity indicates no adjacent protons.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as a complex multiplet system between δ 7.5 and 8.0 ppm. The exact chemical shifts and coupling patterns are determined by their positions relative to the three substituents.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides a direct count of unique carbon environments. The carbonyl carbon is the most deshielded, appearing at the far-left of the spectrum. A key feature is the carbon attached to the trifluoromethyl group, which will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, especially the carbonyl carbon.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation & Analysis

-

Carbonyl Carbon (C=O): Expected to be in the δ 185-195 ppm region.[8]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 120-140 ppm range. The carbons directly attached to the electron-withdrawing substituents (C1-Cl, C2-CF₃, C6-CHO) will have their chemical shifts significantly influenced.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, typically in the δ 120-130 ppm range.[9]

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is exceptionally sensitive and specific for fluorine-containing compounds. A single peak is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift is a reliable diagnostic indicator.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample can be used. No special preparation is typically needed.

-

Data Acquisition: Acquire the spectrum using a standard ¹⁹F pulse program, often with proton decoupling. The spectral window should be wide enough to encompass typical organofluorine shifts.

-

Processing: Reference the spectrum to an external or internal standard, commonly trichlorofluoromethane (CFCl₃) at δ 0.0 ppm.[10][11]

Data Interpretation & Analysis

-

Trifluoromethyl Group (-CF₃): A sharp singlet is expected. For a CF₃ group attached to an aromatic ring, the chemical shift typically falls in the range of δ -60 to -65 ppm relative to CFCl₃.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of 2-Chloro-6-(trifluoromethyl)benzaldehyde is dominated by a strong carbonyl stretch, along with characteristic absorptions for the aromatic ring and carbon-halogen bonds.[12]

Experimental Protocol: FTIR (ATR Method)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with a volatile solvent like isopropanol and collect a background spectrum.[7]

-